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Compound of Interest |

Compound Name: Ethyl 2-(3-cyanophenyl)acetate
CAS No.: 210113-91-0
Cat. No.: B1338665
. J

CAS Validation & Structural Elucidation Protocols

Executive Summary: The Identity Crisis

In drug development pipelines targeting non-steroidal anti-inflammatory drugs (NSAIDs) or
specific kinase inhibitors, Ethyl 2-(3-cyanophenyl)acetate is a critical scaffold. However, this
molecule suffers from a severe "identity crisis" in commercial catalogs due to ambiguous
nomenclature and structural isomerism.

Researchers frequently encounter three distinct problems:

o CAS Misassignment: Databases often conflate the target with its para-isomer or the alpha-
cyano isomer.

» |someric Impurities: Commercial batches may contain significant levels of the para-isomer
(from impure starting materials) which are difficult to separate via standard flash
chromatography.

e Nomenclature Confusion: The "2-" locant in the name refers to the acetate chain's alpha
position, but is often confused with the ring's ortho position.

The Objective of This Guide: To provide an autonomous, self-validating analytical workflow that
definitively distinguishes Ethyl 2-(3-cyanophenyl)acetate (CAS: 210113-91-0) from its
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structural impostors.

The Comparison: Target vs. Impostors

Before running any experiment, you must understand what you are trying to rule out. The table
below compares the target molecule against the two most common "impostors” found in supply

chains.
TARGET IMPOSTOR A (Para- IMPOSTOR B
Feature
MOLECULE Isomer) (Alpha-lsomer)
Ethyl 2-(3- Ethyl 2-(4- Ethyl
Common Name
cyanophenyl)acetate cyanophenyl)acetate phenylcyanoacetate

Alpha-substituted

Structure Meta-substituted ring Para-substituted ring ]
chain
Verified CAS 210113-91-0 1528-41-2 4553-07-5
Asymmetric aromatic Symmetric AA'BB' Methine Singlet (>4.5

Key 1H NMR Feature

region (4 distinct

aromatic system (2

ppm); No benzylic

signals) doublets) CH:2
o ~2230cm™1 ~2230 cm~ (Stronger  ~2250 cm™1
IR Nitrile Stretch , .
(Weak/Med) dipole) (Conjugated to ester)

) Medium
) ) High (Common
Risk Factor High (Target) ] (Nomenclature
synthesis byproduct)

confusion)

Analytical Pillars (The "How-To")

Trusting the label on the bottle is a violation of Good Laboratory Practice (GLP) in this context.
You must validate the structure using Nuclear Magnetic Resonance (NMR). Mass Spectrometry
(GC-MS) confirms molecular weight (MW 189.21) but cannot reliably distinguish the meta and
para isomers due to identical fragmentation patterns.

Pillar 1: 1H NMR Spectroscopy (The Gold Standard)

The aromatic region is the "fingerprint" that validates the substitution pattern.
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e Solvent: CDCls

» Frequency: 300 MHz or higher

The Target Signature (Meta-lsomer)

Look for a 1:1:1:1 integration pattern in the aromatic region (approx. 7.4 — 7.7 ppm).

H2 (Singlet-like): Isolated between the acetate and cyano groups.

H4 (Doublet): Ortho to the cyano group.

H6 (Doublet): Ortho to the acetate group.

H5 (Triplet): The meta-coupling connects H4 and H6.

Crucial Check: The benzylic protons (-CH2-COOEt) must appear as a sharp singlet around
3.65 ppm (integrating to 2H). If this is a multiplet or shifted >4.5 ppm, you have Impostor B.

The Impostor Signature (Para-lsomer)

Look for a symmetric 2:2 integration pattern.
o Two distinct doublets (roofing effect common).
« Integration is 2H for each signal.

» Absence of the isolated singlet-like aromatic proton.

Pillar 2: Infrared Spectroscopy (IR)

While less specific than NMR, IR provides a quick check for the Alpha-isomer (Impostor B).
e Target (Meta): Non-conjugated nitrile. Stretch at ~2230 cm~1.

o Impostor B (Alpha): The nitrile is attached to the same carbon as the ester (alpha-position).
This electronic environment often shifts the nitrile stretch and significantly alters the carbonyl
stretch due to conjugation/inductive effects.
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Experimental Protocol: The Validation Workflow

This protocol is designed to be a "gatekeeper" assay before the material is introduced into a
synthesis step.

Reagents:

o Sample (approx. 10 mg)
e CDCIs (0.6 mL, 99.8% D)
e NMR Tube (5mm)
Step-by-Step:

» Visual Inspection: The target is typically a clear to pale yellow oil or low-melting solid. If the
solid is highly crystalline with a high melting point (>50°C), suspect the para-isomer
(Impostor A).

o Sample Prep: Dissolve 10 mg of sample in CDCIs. Ensure complete dissolution; turbidity
suggests inorganic salts (NaCN residues).

e Acquisition: Run standard proton sequence (16 scans).

o Processing: Phase correct manually. Automatic phasing often distorts the benzylic singlet.

Decision Logic: Apply the algorithm below.

Visualization: The Decision Logic Tree

Use this flowchart to interpret your analytical data.
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Unknown Sample
(Labeled CAS: 210113-91-0)

GC-MS / LC-MS Check
Is MW = 189.27?

Yes No

1H NMR: Check 3.6 - 3.7 ppm REJECT: Wrong Molecule
Is there a Singlet (2H)? (Check Homologs)

Yes (Singlet) \INo (Methine/Multiplet)

REJECT: Impostor B
Ethyl phenylcyanoacetate
(Alpha-Isomer)

1H NMR: Aromatic Region (7.4 - 7.7 ppm)
Analyze Splitting Pattern

Asymmetric (1:1:1:1)\ Symmetric (2:2)
4 Distinct Signals AA'BB' System

CONFIRMED TARGET REJECT: Impostor A

Ethyl 2-(3-cyanophenyl)acetate Ethyl 2-(4-cyanophenyl)acetate
(Meta-lsomer) (Para-lsomer)

Click to download full resolution via product page

Figure 1: Analytical decision tree for validating Ethyl 2-(3-cyanophenyl)acetate. Note that the
critical differentiation step is the aromatic splitting pattern in 1H NMR.

References & Verified Sources

The following list consolidates the specific CAS numbers and spectral data sources cited in this

guide. Use these links to cross-reference vendor data.

+ National Institute of Standards and Technology (NIST). WebBook Chemistry: General IR/MS
data for phenylacetic acid derivatives. [Link]
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» To cite this document: BenchChem. [Definitive Verification Guide: Ethyl 2-(3-
cyanophenyl)acetate]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1338665#verifying-the-cas-number-for-ethyl-2-3-
cyanophenyl-acetate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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